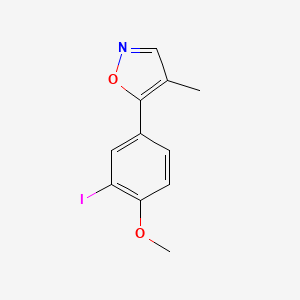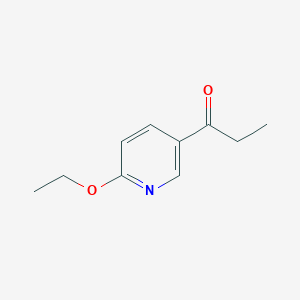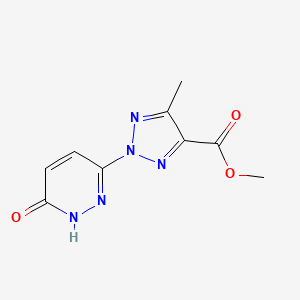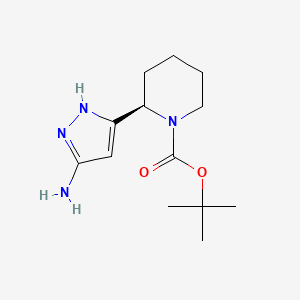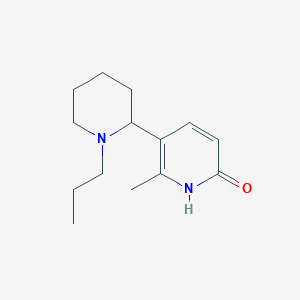
6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a methyl group at the sixth position and a propylpiperidinyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one can be achieved through a multi-step process:
Formation of the Pyridinone Core: The initial step involves the synthesis of the pyridinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution at the Sixth Position:
Introduction of the Propylpiperidinyl Group: The final step involves the substitution at the fifth position with the propylpiperidinyl group. This can be achieved through nucleophilic substitution reactions using appropriate piperidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridinone core or the piperidine ring, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced analogs of the original compound.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyridinone derivatives.
Medicine: The compound could be investigated for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. Potential targets include:
Receptors: The compound may interact with neurotransmitter receptors, modulating their activity.
Enzymes: It could act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Ion Channels: The compound may influence ion channel function, altering cellular excitability.
類似化合物との比較
Similar Compounds
6-Methyl-5-(1-ethylpiperidin-2-yl)pyridin-2(1H)-one: Similar structure but with an ethyl group instead of a propyl group.
6-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2(1H)-one: Similar structure but with a methyl group instead of a propyl group.
6-Methyl-5-(1-butylpiperidin-2-yl)pyridin-2(1H)-one: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of 6-Methyl-5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The propyl group at the piperidine ring may influence its binding affinity and selectivity towards specific molecular targets.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
6-methyl-5-(1-propylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H22N2O/c1-3-9-16-10-5-4-6-13(16)12-7-8-14(17)15-11(12)2/h7-8,13H,3-6,9-10H2,1-2H3,(H,15,17) |
InChIキー |
RCTAUVJHXNKDLA-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCCC1C2=C(NC(=O)C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




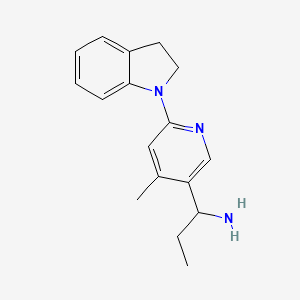

![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)
